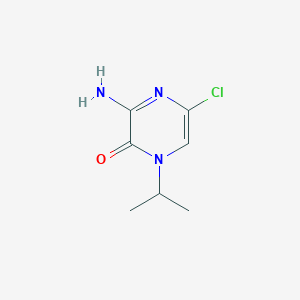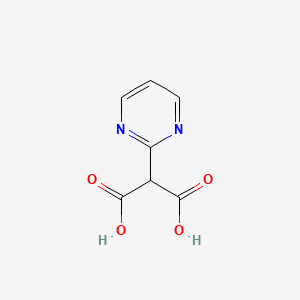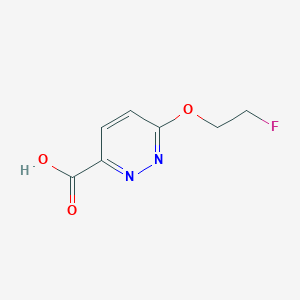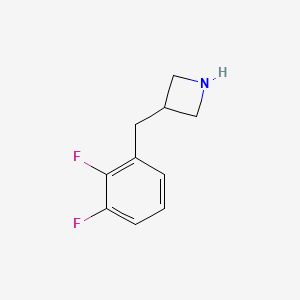
6-Methoxyquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxyquinazoline-2,4-diamine est un composé organique hétérocyclique de formule moléculaire C9H10N4O. Elle appartient à la famille des quinazolines, connue pour ses diverses activités biologiques. Ce composé a suscité l'attention en chimie médicinale en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Méthoxyquinazoline-2,4-diamine implique généralement la réaction de dérivés de l'acide anthranilique avec des amines dans des conditions spécifiques. Une méthode courante est la synthèse de Niementowski, où l'acide anthranilique réagit avec la formamide pour produire des dérivés de la quinazoline . Les conditions de réaction comprennent souvent le chauffage et l'utilisation de catalyseurs pour faciliter la formation du cycle quinazoline.
Méthodes de production industrielle
La production industrielle de la 6-Méthoxyquinazoline-2,4-diamine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la recristallisation et la purification par des techniques chromatographiques pour obtenir le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthoxyquinazoline-2,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazolinone.
Réduction : Les réactions de réduction peuvent modifier le cycle quinazoline, conduisant à différents dérivés substitués.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels dans le cycle quinazoline.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement.
Principaux produits formés
Applications de la recherche scientifique
Biologie : Le composé a montré des promesses dans les études biologiques, en particulier dans la compréhension des interactions enzymatiques et des processus cellulaires.
Médecine : La recherche a mis en évidence son potentiel en tant qu'agent anticancéreux, des études démontrant une activité cytotoxique contre diverses lignées de cellules cancéreuses.
Industrie : Dans l'industrie pharmaceutique, la 6-Méthoxyquinazoline-2,4-diamine est utilisée dans le développement de médicaments et comme intermédiaire dans la synthèse de composés thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de la 6-Méthoxyquinazoline-2,4-diamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat et perturbant les processus cellulaires. Cette inhibition peut conduire à la suppression de la prolifération des cellules cancéreuses et à la réduction de la croissance microbienne .
Applications De Recherche Scientifique
Biology: The compound has shown promise in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research has highlighted its potential as an anticancer agent, with studies demonstrating cytotoxic activity against various cancer cell lines.
Industry: In the pharmaceutical industry, 6-Methoxyquinazoline-2,4-diamine is used in drug development and as an intermediate in the synthesis of therapeutic compounds.
Mécanisme D'action
The mechanism of action of 6-Methoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of microbial growth .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazoline-2,4,6-triamine : Structure similaire mais avec un groupe amine supplémentaire, montrant des activités biologiques différentes.
2,6-Diaminoquinazolin-4(3H)-one : Autre dérivé avec des propriétés pharmacologiques distinctes.
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine : Un dérivé avec une activité antibactérienne accrue.
Unicité
La 6-Méthoxyquinazoline-2,4-diamine se distingue par son groupe méthoxy en position 6, qui influence sa réactivité chimique et son activité biologique. Ce modèle de substitution unique contribue à son potentiel en tant qu'échafaudage polyvalent dans la conception et le développement de médicaments.
Propriétés
Numéro CAS |
141400-11-5 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
6-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) |
Clé InChI |
DVUNMOYZMLAHNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)


![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
